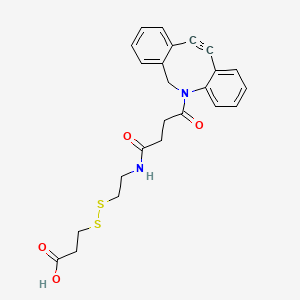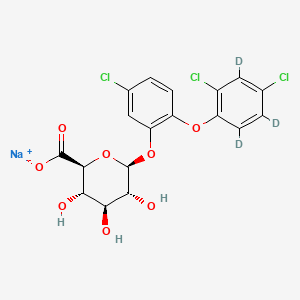
Triclosan (3',5',6'-d3) O-b-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is a derivative of triclosan, a widely used antibacterial and antifungal agent. This compound is specifically labeled with deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt typically involves the glucuronidation of triclosan. The process begins with the deuterium labeling of triclosan, followed by its conjugation with glucuronic acid. The reaction conditions often include the use of catalysts and specific pH levels to ensure the successful attachment of the glucuronic acid moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of the glucuronic acid moiety.
Substitution: This reaction can involve the replacement of the deuterium atoms with hydrogen or other isotopes.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated triclosan derivatives, de-glucuronidated triclosan, and isotopically substituted triclosan.
科学的研究の応用
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is used in various scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and rates of triclosan metabolism.
Biology: It helps in studying the effects of triclosan on microbial communities and its role in antimicrobial resistance.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of triclosan in the human body.
Industry: It is used in the development of new antibacterial and antifungal products, as well as in the study of environmental impact and degradation of triclosan.
作用機序
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt exerts its effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell membrane synthesis, ultimately causing cell death. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its molecular targets and pathways.
類似化合物との比較
Similar Compounds
Triclosan: The parent compound, widely used in personal care products.
Triclosan-methyl-d3: A deuterium-labeled derivative used in similar research applications.
Zidovudine O-β-D-glucuronide-d3 sodium: Another glucuronide conjugate used in metabolic studies.
Uniqueness
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. Its glucuronide conjugation also makes it more water-soluble, facilitating its use in various biological assays.
特性
分子式 |
C18H14Cl3NaO8 |
|---|---|
分子量 |
490.7 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H15Cl3O8.Na/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26;/h1-6,13-16,18,22-24H,(H,25,26);/q;+1/p-1/t13-,14-,15+,16-,18+;/m0./s1/i1D,3D,5D; |
InChIキー |
DRKNDCBNZIVOCA-NCKRDRENSA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)[2H])Cl)[2H].[Na+] |
正規SMILES |
C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC3=C(C=C(C=C3)Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


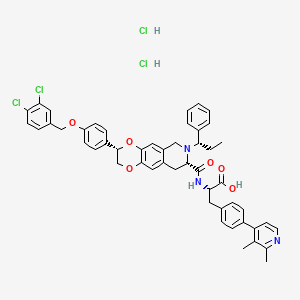
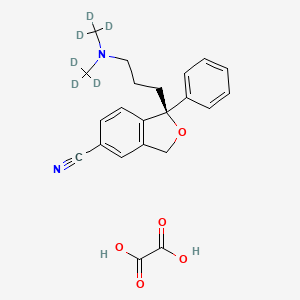
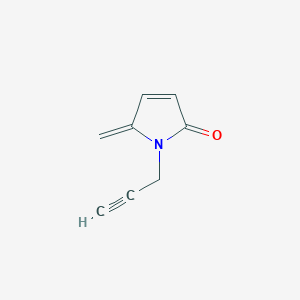


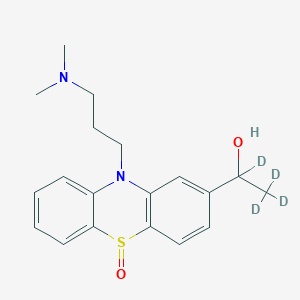

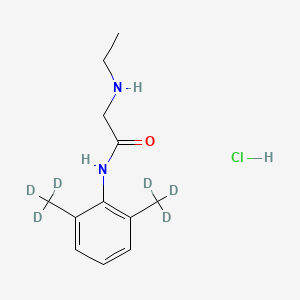
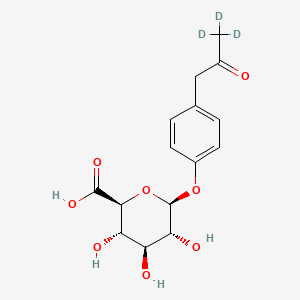

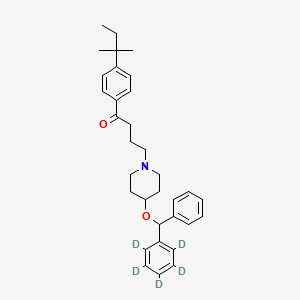
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
